molecular formula C21H20FN3O3 B2617691 4-(4-ethoxyphenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 946373-13-3

4-(4-ethoxyphenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2617691
CAS No.: 946373-13-3
M. Wt: 381.407
InChI Key: FIIIRWGJJSOTID-UHFFFAOYSA-N
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Description

This compound belongs to the dihydropyrimidinone class, characterized by a pyrrolo[3,4-d]pyrimidine scaffold substituted with a 4-ethoxyphenyl group at position 4 and a 4-fluorobenzyl group at position 4.

Properties

IUPAC Name

4-(4-ethoxyphenyl)-6-[(4-fluorophenyl)methyl]-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3/c1-2-28-16-9-5-14(6-10-16)19-18-17(23-21(27)24-19)12-25(20(18)26)11-13-3-7-15(22)8-4-13/h3-10,19H,2,11-12H2,1H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIIRWGJJSOTID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(CN(C3=O)CC4=CC=C(C=C4)F)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxyphenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrrolopyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as ethyl acetoacetate and guanidine derivatives under acidic or basic conditions.

    Introduction of the ethoxyphenyl group: This step may involve a nucleophilic substitution reaction where an ethoxyphenyl halide reacts with the pyrrolopyrimidine core.

    Addition of the fluorobenzyl group: This can be accomplished through a Friedel-Crafts alkylation reaction using a fluorobenzyl halide and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethoxyphenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst to reduce double bonds or nitro groups.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or aryl halides with appropriate nucleophiles under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives with hydrogenated bonds.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds related to the pyrrolo[3,4-d]pyrimidine scaffold exhibit significant anticancer activities. For instance:

  • VEGFR-2 Inhibition : Compounds with similar structures have been synthesized as vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors. Inhibitors of this receptor are crucial for preventing angiogenesis in tumors. Some derivatives have shown up to 100-fold potency compared to standard treatments like semaxanib .

Enzyme Modulation

The compound has been investigated for its ability to modulate various protein kinases involved in cellular signaling pathways. This modulation can affect cell proliferation and survival, making it a candidate for therapeutic applications in diseases characterized by dysregulated kinase activity.

Antimicrobial Activity

Some derivatives of pyrrolo[3,4-d]pyrimidines have demonstrated antimicrobial properties. The structure's ability to interact with biological membranes or specific enzymes makes it a promising lead for developing new antimicrobial agents.

Therapeutic Applications

Given its biological activities, this compound has potential therapeutic applications in:

  • Cancer Treatment : As a VEGFR-2 inhibitor and potential multi-target kinase inhibitor.
  • Infectious Diseases : Due to its antimicrobial properties.

Case Studies

Several case studies highlight the effectiveness of pyrrolo[3,4-d]pyrimidines in preclinical models:

  • Mouse Orthotopic Model of Melanoma : Compounds similar to 4-(4-ethoxyphenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione were evaluated for their ability to inhibit tumor growth and metastasis. Results showed significant reductions in tumor size and spread when treated with these compounds compared to control groups .
  • Cell Line Studies : Various derivatives were tested against cancer cell lines (e.g., K562 and MCF-7). The results indicated that specific substitutions on the pyrrolo[3,4-d]pyrimidine core could enhance cytotoxicity against these cell lines .

Mechanism of Action

The mechanism of action of 4-(4-ethoxyphenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including changes in cellular metabolism, gene expression, and signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key analogs are compared based on substituents, physicochemical properties, and biological activity.

Structural Modifications and Physicochemical Properties

Compound Name R₁ (Position 4) R₂ (Position 6) Melting Point (°C) Key Functional Groups
Target Compound 4-Ethoxyphenyl 4-Fluorobenzyl Not reported Ethoxy, fluorobenzyl, amide
4-(4-Chlorophenyl)-6-(4-Methoxybenzyl)-... () 4-Chlorophenyl 4-Methoxybenzyl Not reported Chloro, methoxybenzyl, amide
4-(2-Hydroxyphenyl)-6-(4-Methoxyphenyl)-... () 2-Hydroxyphenyl 4-Methoxyphenyl ~220 Hydroxy, methoxy, amide
6-(4-Fluorobenzyl)-4-(4-Hydroxyphenyl)-... (Compound D, ) 4-Hydroxyphenyl 4-Fluorobenzyl Not reported Hydroxy, fluorobenzyl, amide
6-(4-Chlorobenzyl)-4-(4-Hydroxyphenyl)-... (Compound C, ) 4-Hydroxyphenyl 4-Chlorobenzyl Not reported Hydroxy, chlorobenzyl, amide

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-ethoxyphenyl group (–OCH₂CH₃) is less polar than the hydroxy (–OH) in Compound D but more lipophilic than methoxy (–OCH₃) in .
  • Halogen Effects : Fluorine (target compound) offers moderate electronegativity and improved metabolic stability compared to chlorine (Compound C) .
  • Melting Points : The hydroxy-substituted analog in has a high melting point (~220°C), likely due to hydrogen bonding .
Anti-Diabetic Potential ()
  • Compound D (4-hydroxyphenyl, 4-fluorobenzyl): Exhibited α-glucosidase inhibition (IC₅₀ ~12 µM), attributed to hydrogen bonding between the hydroxyl group and enzyme active sites.
Cytotoxicity and Solubility
  • Analog (chlorophenyl, methoxybenzyl): Higher logP due to chloro and methoxy groups, suggesting improved blood-brain barrier penetration but reduced aqueous solubility .
  • Analog (hydroxyphenyl): Lower logP due to –OH, correlating with reduced cytotoxicity in vitro .

Structure-Activity Relationship (SAR) Trends

Position 4 Substituents :

  • Hydroxyl groups (e.g., Compound D) favor hydrogen bonding but limit bioavailability.
  • Ethoxy groups (target compound) balance lipophilicity and metabolic resistance.

Position 6 Substituents :

  • Fluorobenzyl (target compound, Compound D) enhances target selectivity via halogen bonds.
  • Chlorobenzyl (Compound C) may increase toxicity due to stronger electron withdrawal .

Biological Activity

The compound 4-(4-ethoxyphenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolo[3,4-d]pyrimidine class of compounds. These compounds have garnered attention for their diverse biological activities including anti-cancer, anti-inflammatory, and antimicrobial properties. This article aims to synthesize existing research on the biological activity of this specific compound and its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a pyrrolo[3,4-d]pyrimidine core with ethoxy and fluorobenzyl substituents. The molecular formula is C22H24FN3O2C_{22}H_{24}FN_3O_2, and it possesses a molecular weight of 393.45 g/mol. The presence of the ethoxy and fluorobenzyl groups may enhance its pharmacological profile by improving solubility and bioavailability.

Anticancer Activity

Recent studies have indicated that pyrrolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds are believed to inhibit key enzymes involved in cancer cell proliferation. Specifically, they may act as inhibitors of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell division .
  • Case Study : A series of pyrrolo[3,4-d]pyrimidines were synthesized and tested against various cancer cell lines. One derivative demonstrated an EC50 value of 3.3 µM in inhibiting cell proliferation, indicating potent anticancer activity .

Antimicrobial Activity

Pyrrolo[3,4-d]pyrimidines have also shown promise as antimicrobial agents:

  • In Vitro Studies : Compounds derived from this class have been evaluated against Mycobacterium tuberculosis. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.78 µg/mL, highlighting their potential as antitubercular agents .
  • Mechanism : The antimicrobial activity is attributed to their ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

Anti-inflammatory Properties

The anti-inflammatory potential of these compounds has been explored in several studies:

  • Inflammatory Models : In vitro assays demonstrated that pyrrolo[3,4-d]pyrimidines can modulate inflammatory cytokine production in activated macrophages.
  • Research Findings : One study reported a significant reduction in TNF-alpha levels when treated with a specific derivative of this compound, suggesting its utility in inflammatory diseases .

Data Tables

Biological ActivityCompoundEC50/MICReference
Anticancer4-(4-ethoxyphenyl)-6-(4-fluorobenzyl)-...3.3 µM
Antimicrobial4-(4-ethoxyphenyl)-6-(4-fluorobenzyl)-...0.78 µg/mL
Anti-inflammatory4-(4-ethoxyphenyl)-6-(4-fluorobenzyl)-...N/A

Q & A

Q. Q1. What are the common synthetic routes for synthesizing pyrrolo[3,4-d]pyrimidine-dione derivatives, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, such as cyclization of precursors (e.g., barbituric acid derivatives or substituted phenols) with fluorinated or alkoxy-substituted aromatic aldehydes. Key steps include:

  • Mannich-type reactions for ring formation, using catalysts like acetic acid or Lewis acids.
  • Alkylation/arylation to introduce substituents (e.g., 4-fluorobenzyl or 4-ethoxyphenyl groups).
    Optimization involves adjusting solvent polarity (e.g., DMF for solubility), temperature (60–120°C), and reaction time (12–48 hours) to maximize yield .

Q. Q2. How can researchers structurally characterize this compound and validate its purity?

Methodological Answer: Use a combination of:

  • NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm substituent positions and ring conformation.
  • X-ray crystallography to resolve bond angles and hydrogen-bonding patterns, critical for understanding reactivity .
  • HPLC-MS (reverse-phase C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect byproducts .

Q. Q3. What preliminary assays are recommended to evaluate its biological activity?

Methodological Answer: Begin with:

  • Enzyme inhibition assays (e.g., kinase or phosphodiesterase targets) using fluorescence polarization or radiometric methods.
  • Cellular viability assays (MTT or resazurin) in cancer/neuronal cell lines to screen for cytotoxicity or neuroprotection .
  • Molecular docking (AutoDock Vina) to predict binding affinity to conserved active sites in target proteins .

Advanced Research Questions

Q. Q4. How can computational methods resolve contradictions in experimental data (e.g., conflicting bioactivity results)?

Methodological Answer:

  • Perform density functional theory (DFT) calculations to model electronic effects of substituents (e.g., 4-ethoxy vs. 4-fluoro groups) on binding interactions.
  • Use meta-analysis of dose-response curves across studies to identify outliers or assay-specific artifacts.
  • Validate hypotheses via mutagenesis studies (e.g., alanine scanning) on predicted binding residues .

Q. Q5. What strategies optimize selectivity for target enzymes over structurally related off-targets?

Methodological Answer:

  • Substituent scanning : Systematically replace the 4-fluorobenzyl group with bulkier/electron-withdrawing groups (e.g., 3-CF₃-benzyl) to sterically block off-target binding.
  • Free-energy perturbation (FEP) simulations to quantify binding energy differences between targets and homologs.
  • Crystallographic fragment screening to identify allosteric binding pockets unique to the target .

Q. Q6. How can researchers address low aqueous solubility during in vivo testing?

Methodological Answer:

  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the 2,5-dione positions.
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers with PEGylation to enhance bioavailability.
  • Co-solvent systems : Test combinations of DMSO, cyclodextrins, or surfactants (e.g., Tween-80) in pharmacokinetic studies .

Data Contradiction Analysis

Q. Q7. How should researchers interpret conflicting cytotoxicity data across cell lines?

Methodological Answer:

  • Troubleshoot assay conditions : Compare media composition (e.g., serum concentration affecting compound stability) or incubation times.
  • Profile metabolic enzymes : Use RNA-seq to identify cell line-specific cytochrome P450 isoforms that may metabolize the compound differentially.
  • Cross-validate with 3D spheroid models to mimic in vivo heterogeneity and reduce false positives .

Q. Q8. What experimental controls are critical when studying its neuroprotective effects?

Methodological Answer:

  • Include positive controls (e.g., memantine for NMDA receptor antagonism) and vehicle controls (DMSO <0.1%).
  • Monitor off-target effects : Measure lactate dehydrogenase (LDH) release to rule out membrane disruption.
  • Use dual-reporter assays (e.g., luciferase/GFP) to distinguish neuroprotection from altered gene expression .

Methodological Innovations

Q. Q9. How can machine learning improve SAR studies for this compound?

Methodological Answer:

  • Train random forest models on published bioactivity data (IC₅₀, logP) to predict optimal substituent combinations.
  • Apply generative adversarial networks (GANs) to design novel analogs with enhanced permeability (e.g., lower topological polar surface area).
  • Validate predictions via high-throughput synthesis (e.g., microwave-assisted parallel reactors) .

Q. Q10. What advanced techniques elucidate its mechanism in complex biological systems?

Methodological Answer:

  • Cryo-EM to visualize compound binding to large protein assemblies (e.g., ion channels).
  • Photoaffinity labeling with a diazirine-modified analog to map interaction sites in live cells.
  • Single-cell RNA sequencing to track downstream signaling pathways modulated by the compound .

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